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Compound of Interest

Compound Name: 1,2,3-Trichloro-2-methylpropane

Cat. No.: B1208359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted

spectroscopic data for 2-methyl-1,2,3-trichloropropane (CAS No: 1871-58-5). Due to the limited

availability of experimental spectra in public databases, this document combines existing mass

spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic characteristics to offer a valuable resource for the identification and

characterization of this compound.

Mass Spectrometry
The electron ionization mass spectrum of 2-methyl-1,2,3-trichloropropane is available from the

NIST WebBook.[1] The spectrum is characterized by a series of fragment ions, with the

molecular ion peak being of low abundance, which is typical for halogenated alkanes that

readily undergo fragmentation.

Table 1: Mass Spectrometry Data for 2-methyl-1,2,3-trichloropropane
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m/z Relative Intensity (%) Proposed Fragment

41 100 [C₃H₅]⁺

75 80 [C₃H₄Cl]⁺

77 65 [CH₂Cl₂]⁺

89 40 [C₄H₆Cl]⁺

111 30 [C₄H₆Cl₂]⁺

125 15 [C₄H₆Cl₂]⁺ fragment

160 <5
[M]⁺, [C₄H₇Cl₃]⁺ (Molecular

Ion)

Note: The relative intensities are estimated from the graphical representation of the spectrum

on the NIST WebBook and may vary slightly.

Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum of a small, volatile organic compound like 2-

methyl-1,2,3-trichloropropane using Gas Chromatography-Mass Spectrometry (GC-MS) with

electron ionization is as follows:

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent

(e.g., dichloromethane or hexane).

Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms)

and a mass spectrometer with an electron ionization source.

GC Conditions:

Injector Temperature: 250 °C

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass

spectrum of the analyte peak. The resulting spectrum is then compared with library data or

analyzed for fragmentation patterns to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for 2-methyl-1,2,3-trichloropropane are not readily

available in public spectral databases. However, the expected chemical shifts and splitting

patterns can be predicted based on the molecular structure.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three

non-equivalent sets of protons in the molecule.

Table 2: Predicted ¹H NMR Data for 2-methyl-1,2,3-trichloropropane

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ ~1.6 Singlet 3H

-CH₂Cl (C1) ~3.8 Doublet 2H

-CH₂Cl (C3) ~3.8 Doublet 2H

The two -CH₂Cl groups are diastereotopic and may exhibit slightly different chemical shifts or a

more complex splitting pattern (AB quartet) depending on the solvent and spectrometer

frequency.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to display four signals, one for each of the unique carbon

atoms in the structure.

Table 3: Predicted ¹³C NMR Data for 2-methyl-1,2,3-trichloropropane

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ ~25-35

-CH₂Cl ~50-60

>C(Cl)- ~70-80

Quaternary Carbon (C2) ~80-90

Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of a chlorinated alkane is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-methyl-1,2,3-trichloropropane is not readily available. The

predicted characteristic absorption bands are based on the functional groups present in the

molecule.

Table 4: Predicted IR Absorption Bands for 2-methyl-1,2,3-trichloropropane

Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (alkane) 2960-2850 Strong

C-H bend (CH₃ and CH₂) 1470-1370 Medium

C-Cl stretch 850-550 Strong

Experimental Protocol: IR Spectroscopy
A general protocol for obtaining an IR spectrum of a liquid sample like 2-methyl-1,2,3-

trichloropropane is as follows:

Sample Preparation: For a neat liquid, a small drop of the sample can be placed between

two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for a solution, dissolve the

sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty salt plates or the solvent.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of a

chemical compound.
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General Workflow for Spectroscopic Identification
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A generalized workflow for the spectroscopic identification of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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